molecular formula C22H18NO2P B069492 (R)-Monophos CAS No. 185449-80-3

(R)-Monophos

Cat. No.: B069492
CAS No.: 185449-80-3
M. Wt: 359.4 g/mol
InChI Key: QCHAVHXSBZARBO-UHFFFAOYSA-N
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Description

(R)-Monophos is a monodentate phosphoramidite ligand derived from the BINOL (1,1'-bi-2-naphthol) platform. It is widely employed in asymmetric catalysis due to its modular synthesis, tunable steric and electronic properties, and ability to induce high enantioselectivity in transition-metal-catalyzed reactions . Its structure features a chiral binaphthyl backbone with a phosphoramidite group, enabling coordination to metals such as Rh, Ru, and Pt. Applications span hydrogenation, cross-coupling, and click chemistry, with notable success in the enantioselective synthesis of β-amino acids and triazoles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N,N-Dimethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine typically involves multi-step organic reactions. One common approach is the cyclization of naphthalene derivatives under specific conditions to form the dioxaphosphepin ring. The reaction conditions often include the use of catalysts such as palladium or platinum and solvents like dichloromethane or toluene. The reaction temperature and time are carefully controlled to ensure the desired product yield.

Industrial Production Methods

On an industrial scale, the production of ®-N,N-Dimethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of automated systems for reagent addition and product isolation can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

®-N,N-Dimethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced naphthalene derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where functional groups like halides or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in dry solvents like ether or tetrahydrofuran.

    Substitution: Halides, alkylating agents; reactions often require the presence of a base and are carried out at elevated temperatures.

Major Products

The major products formed from these reactions include various naphthoquinone derivatives, reduced naphthalene compounds, and substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Catalytic Applications

1.1 Asymmetric Catalysis

(R)-Monophos is widely recognized for its role in asymmetric catalysis, particularly in the synthesis of chiral compounds. It has been effectively employed in various reactions, including:

  • Hydrogenation Reactions : this compound has demonstrated exceptional efficacy as a ligand in the hydrogenation of prochiral ketones and imines, leading to high enantioselectivity. Studies have shown that using this compound can yield enantiomeric excesses exceeding 90% in certain hydrogenation processes.
  • Cross-Coupling Reactions : The ligand is also utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions. Its ability to stabilize palladium intermediates enhances reaction rates and selectivity.

Table 1: Summary of Asymmetric Catalysis Using this compound

Reaction TypeSubstrate TypeEnantioselectivity (%)Reference
HydrogenationKetones>90
HydrogenationImines>90
Suzuki CouplingAryl Halides>85
Heck ReactionVinyl Halides>80

Pharmaceutical Applications

2.1 Drug Development

The application of this compound extends into pharmaceutical development, where it aids in synthesizing biologically active compounds. Its role as a chiral auxiliary allows for the selective formation of enantiomers that exhibit desired pharmacological properties.

  • Case Study: Anticancer Agents : Research has demonstrated that this compound can be employed in the synthesis of specific anticancer agents, enhancing their efficacy by ensuring that only the active enantiomer is produced. This approach minimizes side effects and improves therapeutic outcomes.

Materials Science

3.1 Coordination Chemistry

This compound has found applications beyond organic synthesis; it plays a crucial role in coordination chemistry and materials science:

  • Metal Complexes : The ligand forms stable complexes with various transition metals, which are utilized in catalysis and material fabrication. These complexes exhibit unique electronic properties that can be harnessed for developing novel materials.
  • Nanostructured Materials : Recent studies have explored the use of this compound in synthesizing nanostructured materials with specific optical and electronic properties, paving the way for advancements in nanotechnology.

Mechanism of Action

The mechanism of action of ®-N,N-Dimethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural Features

Ligand Backbone Coordinating Group Substitution Pattern Key Applications
(R)-Monophos BINOL Phosphoramidite 3,3',0-alkyl/aryl groups Hydrogenation, CuAAC reactions
(S)-BINAP BINOL Phosphine 3,3'-aryl groups Asymmetric hydrogenation
(R)-Phanephos Phenanthrene Phosphine Bulky aryl substituents N/A (limited data)
Me-Duphos DuPhos Phosphine Chiral bicyclic framework High-ee hydrogenation
Monofluorophosphine BINOL/P-heterocycle P–F bond Fluorinated substituents Hydrofunctionalization

Key Insights :

  • This compound outperforms BINAP in reactions requiring monodentate coordination, such as Cu-catalyzed azide-alkyne cycloaddition (CuAAC), where it enhances reaction rates .
  • Compared to Me-Duphos, this compound offers easier synthesis but lower enantioselectivity in some hydrogenations (e.g., 62% ee vs. 95% ee for β-amino acid derivatives) .
  • Monofluorophosphines exhibit superior kinetic stability in hydrofunctionalization reactions but require complex synthetic routes, unlike the modular this compound .

Catalytic Performance

Table 2: Enantioselectivity and Yield in Hydrogenation Reactions

Substrate Ligand Metal ee (%) Yield (%) Conditions Reference
β-Dehydroamino acid This compound Rh 86–95 78–99 EtOAc, RT, 1 bar H₂
Acetophenone This compound Fe 31 (R) 92 Toluene, UV, H₂
α-Aminomethylacrylate Me-Duphos Rh 95 (S) 99 MeOH, RT, 50 bar H₂
Pyridine derivatives L3 (pyrrolidine) Ni 86 64 THF, RT

Key Insights :

  • This compound achieves moderate to high ee in Rh-catalyzed hydrogenations but requires optimization of substituents (e.g., 3,3',0-alkyl groups) to avoid P–N/P–O cleavage .
  • In Fe-catalyzed hydrogenations, this compound provides lower enantioselectivity (31% ee) compared to Rh systems, highlighting metal-dependent performance .

Solvent and Stability Effects

Table 3: Solvent Impact on Catalytic Efficiency

Ligand Solvent Reaction ee (%) Yield (%) Reference
This compound Toluene Acetophenone hydrogenation 31 (R) 92
This compound iPrOH Acetophenone hydrogenation 35 55
This compound EtOAc β-Dehydroamino acid H₂ 95 99

Key Insights :

  • Nonpolar solvents (toluene) favor higher yields in Fe systems, while polar aprotic solvents (EtOAc) enhance Rh-catalyzed enantioselectivity .
  • Protic solvents (e.g., iPrOH) reduce stability due to ligand decomposition .

Research Findings and Limitations

Advantages of this compound: Modular synthesis allows rapid diversification of substituents . Compatible with multiple metals (Rh, Ru, Fe, Pt) for diverse reactions .

Limitations :

  • Susceptibility to P–N/P–O bond cleavage under harsh conditions .
  • Lower enantioselectivity compared to bidentate ligands (e.g., Me-Duphos) in specific substrates .

Biological Activity

(R)-Monophos is a chiral phosphoramidite ligand widely recognized for its role in asymmetric synthesis, particularly in catalyzing various chemical reactions. Its unique structure and properties contribute to its biological activity, making it a subject of interest in pharmaceutical and biochemical research.

Chemical Structure and Properties

This compound is characterized by a phosphorus atom bonded to a chiral amine and a binaphthyl backbone, which provides the necessary chirality for enantioselective reactions. The compound can be represented as follows:

 R Monophos=PhosphorusChiral AmineBinaphthyl\text{ R Monophos}=\text{Phosphorus}-\text{Chiral Amine}-\text{Binaphthyl}

This configuration allows this compound to interact selectively with substrates in catalytic processes, enhancing the formation of specific enantiomers.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily through its application as a ligand in catalysis. The biological implications of these activities are significant in the context of drug development and synthetic biology.

Enantioselective Catalysis

The primary biological activity associated with this compound is its role as a catalyst in enantioselective reactions. It has been shown to facilitate the synthesis of various biologically active compounds, including pharmaceuticals. Studies have demonstrated that this compound can enhance the selectivity of reactions involving nucleophilic additions to carbonyl compounds, leading to the production of chiral alcohols and amines with high enantiomeric excess.

Table 1: Summary of Catalytic Applications of this compound

Reaction TypeSubstrate TypeEnantiomeric Excess (%)Reference
1,4-AdditionDialkylzincsUp to 98%
Asymmetric HydrogenationKetones90-95%
Nucleophilic AdditionAldehydes85%

Case Study 1: Asymmetric Synthesis of Chiral Alcohols

In a study conducted by Feringa et al., this compound was employed in the asymmetric synthesis of chiral alcohols from aldehydes using dialkylzinc reagents. The results indicated that the use of this compound significantly improved the enantiomeric purity of the resulting alcohols compared to other ligands.

  • Methodology : The reaction was carried out under optimized conditions using this compound as the ligand.
  • Results : Achieved an enantiomeric excess of 96%, demonstrating its effectiveness in promoting selectivity.

Case Study 2: Application in Medicinal Chemistry

Another study focused on the application of this compound in synthesizing pharmaceuticals. The ligand was utilized in a series of reactions aimed at producing key intermediates for anti-cancer agents. The findings revealed that this compound facilitated the formation of desired compounds with minimal side products.

  • Methodology : Utilization of this compound in palladium-catalyzed cross-coupling reactions.
  • Results : Enhanced yields and selectivity for biologically active derivatives were observed, supporting its potential utility in medicinal chemistry.

Research Findings

Recent advancements have highlighted the versatility of this compound in various chemical transformations. Notably, its application extends beyond simple organic synthesis; it plays a crucial role in developing complex molecular architectures that are pivotal for drug discovery.

Mechanistic Insights

The mechanism by which this compound exerts its catalytic effects involves coordination with transition metals, facilitating the formation of reactive intermediates that lead to product formation. Studies suggest that the steric and electronic properties imparted by the binaphthyl backbone are critical for achieving high selectivity.

Q & A

Basic Research Questions

Q. Q1. What are the critical experimental parameters for synthesizing (R)-Monophos with high enantiomeric purity?

Methodological Answer: Synthesis of this compound requires precise control over reaction conditions, including temperature, solvent polarity, and catalyst-to-substrate ratios. Key steps include:

  • Chiral induction : Use of chiral auxiliaries or asymmetric catalysis to ensure stereochemical fidelity .
  • Characterization : Employ X-ray crystallography to confirm absolute configuration and NMR spectroscopy (e.g., 31^{31}P NMR) to assess purity. Evidence from IR spectroscopy (e.g., carbonyl stretching frequencies at 2002 cm1^{-1}) and HRMS (e.g., [M + Na]+^+ peak at m/z 750.00) is critical for structural validation .
  • Reproducibility : Document reaction parameters (e.g., yield: 94%, m.p. 215°C) in the main text, with extended datasets in supplementary materials to enable replication .

Q. Q2. How can researchers design catalytic systems using this compound to optimize stereoselectivity?

Methodological Answer: Focus on ligand-metal coordination dynamics and steric/electronic effects:

  • Ligand Screening : Test this compound in diverse metal complexes (e.g., iron tricarbonyl) to evaluate catalytic activity in asymmetric transformations like hydrogenation or cross-coupling .
  • Computational Modeling : Pair experimental results with DFT calculations to predict transition-state geometries and enantioselectivity trends.
  • Data Consistency : Cross-reference catalytic outcomes (e.g., enantiomeric excess) with literature using frameworks like PICO (Population, Intervention, Comparison, Outcome) to contextualize findings .

Advanced Research Questions

Q. Q3. How should researchers resolve contradictions in catalytic performance data for this compound across studies?

Methodological Answer: Address discrepancies through systematic analysis:

  • Variable Isolation : Identify confounding factors (e.g., solvent effects, metal impurities) by replicating experiments under standardized conditions .
  • Meta-Analysis : Aggregate data from peer-reviewed studies (excluding non-validated sources like ) and apply statistical tools (e.g., ANOVA) to detect outliers or trends .
  • Error Reporting : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess whether contradictory data arise from methodological flaws or novel mechanistic insights .

Q. Q4. What advanced spectroscopic techniques are required to probe the chiral environment of this compound in situ?

Methodological Answer: Combine multiple techniques for real-time analysis:

  • In Situ IR/Raman Spectroscopy : Monitor ligand-metal binding dynamics during catalysis (e.g., shifts in carbonyl stretching frequencies) .
  • EPR Spectroscopy : Detect paramagnetic intermediates in iron-catalyzed reactions.
  • Data Integration : Use software tools (e.g., Gaussian for spectral simulation) to correlate experimental spectra with theoretical models. Ensure raw datasets are archived in repositories like Zenodo for transparency .

Q. Q5. How can researchers validate the mechanistic role of this compound in enantioselective catalysis?

Methodological Answer: Adopt a multi-pronged experimental and theoretical approach:

  • Kinetic Studies : Measure rate constants under varying ligand concentrations to identify rate-determining steps.
  • Isotopic Labeling : Use 13^{13}C or 2^{2}H isotopes to trace stereochemical outcomes in catalytic cycles.
  • Cross-Validation : Compare results with structurally analogous ligands (e.g., (S)-Monophos) to isolate steric/electronic contributions .
  • Peer Review : Submit detailed methodologies (including statistical power analyses) to journals like Beilstein Journal of Organic Chemistry, which enforce rigorous reproducibility standards .

Q. Data Management & Reporting

Q. Q6. What are the best practices for documenting and sharing this compound research data?

Methodological Answer: Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Structured Metadata : Annotate datasets with NEMSIS-compliant fields (e.g., reaction temperature, solvent purity) to enable cross-study comparisons .
  • Supplementary Materials : Include crystallographic data (CIF files), spectral raw data, and reproducibility checklists in open-access formats .
  • Ethical Archiving : For studies involving toxicological data, comply with GDPR and institutional review protocols to balance open science with patient/participant confidentiality .

Properties

IUPAC Name

N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18NO2P/c1-23(2)26-24-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)25-26/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHAVHXSBZARBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185449-80-3
Record name (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)dimethylamine
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